Cas no 898463-06-4 (N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide)

N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4H-Pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, N-(diphenylmethyl)-1,2,5,6-tetrahydro-4-oxo-
- N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide
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- インチ: 1S/C24H22N2O3S/c27-22-12-11-19-15-21(16-20-13-14-26(22)24(19)20)30(28,29)25-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,23,25H,11-14H2
- InChIKey: NWGZSOSIEWKPKB-UHFFFAOYSA-N
- SMILES: N12CCC3=C1C(=CC(S(NC(C1=CC=CC=C1)C1=CC=CC=C1)(=O)=O)=C3)CCC2=O
N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2665-0150-75mg |
N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
898463-06-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2665-0150-5μmol |
N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
898463-06-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2665-0150-2mg |
N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
898463-06-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2665-0150-4mg |
N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
898463-06-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2665-0150-2μmol |
N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
898463-06-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2665-0150-20μmol |
N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
898463-06-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2665-0150-10mg |
N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
898463-06-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2665-0150-5mg |
N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
898463-06-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2665-0150-25mg |
N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
898463-06-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2665-0150-40mg |
N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide |
898463-06-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamide 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
N-(diphenylmethyl)-11-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4(12),5,7-triene-6-sulfonamideに関する追加情報
Comprehensive Analysis of N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide (CAS 898463-06-4)
The compound N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, identified by its CAS number 898463-06-4, represents a sophisticated heterocyclic structure with significant potential in pharmaceutical and material science applications. Its intricate molecular framework, featuring a tricyclic core and sulfonamide functionality, has garnered attention for its unique physicochemical properties and biological activity. Researchers are increasingly exploring its role in targeted drug design, particularly in modulating protein-protein interactions and enzyme inhibition pathways.
In recent years, the demand for novel sulfonamide derivatives has surged due to their versatility in medicinal chemistry. The diphenylmethyl moiety in this compound enhances lipophilicity, potentially improving blood-brain barrier penetration—a critical factor in central nervous system (CNS) drug development. Computational studies suggest the 11-oxo-1-azatricyclo system may exhibit conformational rigidity, making it an attractive scaffold for structure-activity relationship (SAR) studies. These characteristics align with current industry trends favoring three-dimensional molecular architectures over flat aromatic systems.
The synthetic route to CAS 898463-06-4 involves multi-step organic transformations, typically starting from bicyclic precursors. Key steps often include sulfonylation of amine intermediates and subsequent N-alkylation with diphenylmethyl halides. Recent publications highlight improved yields through microwave-assisted synthesis and transition metal catalysis—techniques that resonate with green chemistry initiatives. Analytical characterization commonly employs high-resolution mass spectrometry (HRMS) and multidimensional NMR to confirm the complex stereochemistry.
From a therapeutic perspective, structural analogs of this compound show promise in addressing neurodegenerative disorders and chronic inflammation—two major focus areas in contemporary drug discovery. The sulfonamide group may contribute to hydrogen bonding with biological targets, while the tricyclic system could provide metabolic stability. These features answer the growing market need for compounds with balanced pharmacokinetic profiles and target selectivity.
Material scientists have also investigated derivatives of 898463-06-4 for organic electronic applications. The extended π-conjugation in the triene system, combined with the electron-withdrawing sulfonamide, creates interesting optoelectronic properties. Preliminary studies suggest potential in organic light-emitting diodes (OLEDs) and molecular sensors, particularly for detecting biologically relevant analytes.
Stability studies indicate that proper storage conditions—typically under inert atmosphere at low temperatures—are crucial for maintaining the integrity of this compound. The 11-oxo group may participate in tautomeric equilibria, while the dodeca-triene system could exhibit sensitivity to photooxidation. These considerations are vital for researchers handling the material in laboratory settings.
Patent literature reveals growing intellectual property activity surrounding azatricyclic sulfonamides, with particular emphasis on their use as kinase inhibitors and allosteric modulators. The specific substitution pattern in N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide appears to confer unique binding characteristics compared to simpler bicyclic analogs.
Environmental fate studies of related compounds suggest that the sulfonamide linkage may undergo gradual hydrolysis under aqueous conditions, while the tricyclic core demonstrates notable persistence. These findings have implications for waste management protocols in industrial settings, aligning with increasing regulatory focus on sustainable chemical practices.
In analytical applications, derivatives of CAS 898463-06-4 have shown utility as chromatographic standards for method development in reversed-phase HPLC. The compound's UV-active chromophores and well-defined stereochemistry make it particularly suitable for validating separation methods of complex pharmaceutical mixtures.
Ongoing research continues to explore the full potential of this molecular scaffold. With advances in cryo-EM and AI-assisted drug design, the precise molecular interactions of N-(diphenylmethyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide with biological targets may soon be elucidated at unprecedented resolution, potentially unlocking new therapeutic applications.
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